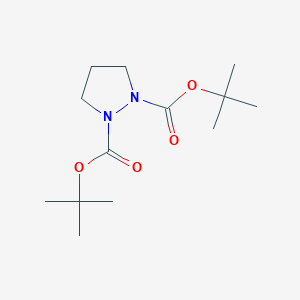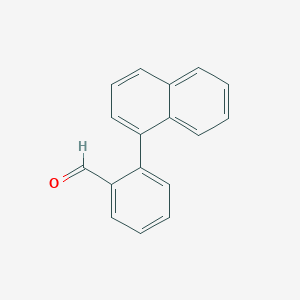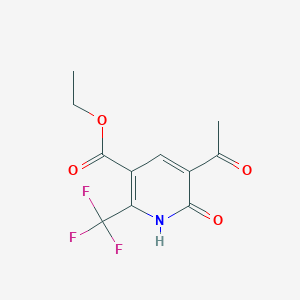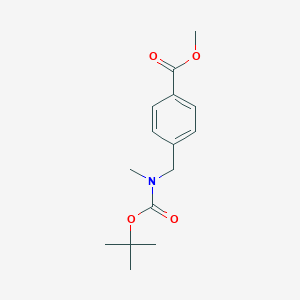![molecular formula C28H32O15 B190348 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one CAS No. 38665-01-9](/img/structure/B190348.png)
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Overview
Mechanism of Action
Neodiosmin, also known as “7-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one”, is a flavone glycoside that has attracted researchers’ attention due to its potential involvement in human wellness .
Target of Action
Neodiosmin has been found to target the aryl hydrocarbon receptor . In plants, it plays a significant role in the immune system, specifically in pattern-triggered immunity (PTI) and effector-triggered immunity (ETI) . It has also been predicted to target 3-chymotrypsin-like cysteine protease (3CLpro), a key enzyme in the replication of coronavirus .
Mode of Action
Both PTI and ETI induce the accumulation of metabolites such as glutathione and Neodiosmin to sustain plant immunity .
Biochemical Pathways
Neodiosmin is involved in the phenylpropanoid pathway and the flavonoid biosynthetic branch . In plants, it is specifically up-regulated by PTI and ETI, which significantly enhances plant immunity . It is also involved in the biosynthesis of flavonoid-7-O-disaccharide compounds .
Pharmacokinetics
After oral administration, diosmin, a flavone glycoside from which Neodiosmin is derived, is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine .
Result of Action
Neodiosmin has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . It significantly enhances plant immunity . It also mitigates bitterness and enhances the flavor of food .
Action Environment
The action of Neodiosmin can be influenced by environmental factors. For instance, in plants, the activation of PTI and ETI, which induce the accumulation of Neodiosmin, can be triggered by pathogen invasion .
Biochemical Analysis
Biochemical Properties
Neodiosmin is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, enhancing plant immunity . Both glutathione and Neodiosmin content were specifically up-regulated by Effector-triggered immunity (ETI) and Pattern-triggered immunity (PTI), respectively .
Cellular Effects
Neodiosmin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is involved in the activation of the plant immune response, which includes pattern-triggered immunity (PTI) and effector-triggered immunity (ETI) .
Molecular Mechanism
Neodiosmin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is considered a signature metabolite induced in the process of ETI and PTI activation in plants .
Metabolic Pathways
Neodiosmin is involved in metabolic pathways that include interactions with enzymes or cofactors . It is part of the biosynthesis route of neodiosmin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neodiosmin can be synthesized through the glycosylation of diosmetin. The process involves the use of uridine diphosphate (UDP)-glycosyltransferases (UGTs) which catalyze the glycosylation of flavonoids . Specifically, two novel UGTs, Ach14791 (AcUGT73C18) and Ach15849 (AcUGT79B37), have been identified to facilitate the biosynthesis of neodiosmin through a one-pot enzyme-catalyzed cascade reaction .
Industrial Production Methods
The industrial production of neodiosmin typically involves the extraction and purification from plant sources, particularly from citrus fruits. The process includes the dehydrogenation of hesperidin, a flavanone glycoside found abundantly in citrus peels . This method is effective in controlling impurities and allows for the recovery and recycling of reagents involved in the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
Neodiosmin undergoes various chemical reactions, including:
Oxidation: Neodiosmin can be oxidized to form diosmetin, a process that involves the removal of glycosidic moieties.
Glycosylation: The addition of sugar moieties to diosmetin to form neodiosmin.
Hydrolysis: The breakdown of neodiosmin into its aglycone (diosmetin) and sugar components under acidic or enzymatic conditions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as iodine in pyridine.
Glycosylation: Utilizes UDP-glycosyltransferases and UDP-sugars as substrates.
Hydrolysis: Conducted under acidic conditions or with the use of specific enzymes.
Major Products
Diosmetin: The aglycone form of neodiosmin, obtained through hydrolysis or oxidation.
Sugar Moieties: Resulting from the breakdown of the glycosidic bond in neodiosmin.
Scientific Research Applications
Neodiosmin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Diosmin: A closely related flavonoid glycoside with similar antioxidant and vascular health benefits.
Hesperidin: Another flavonoid found in citrus fruits, known for its anti-inflammatory and vascular protective effects.
Neohesperidin: Similar to neodiosmin, it is a glycoside of hesperetin and has applications in food science for its sweetening properties.
Uniqueness
Neodiosmin is unique due to its dual role in enhancing plant immunity and its potential therapeutic applications in humans. Its ability to act as a signature metabolite in plant immune responses sets it apart from other flavonoids .
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNKWWXYVWTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diosmetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38665-01-9 | |
| Record name | Diosmetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 - 268 °C | |
| Record name | Diosmetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


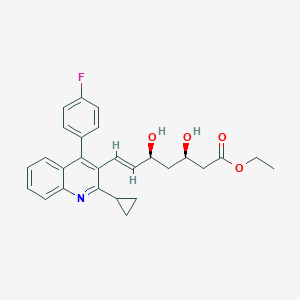
![2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B190269.png)
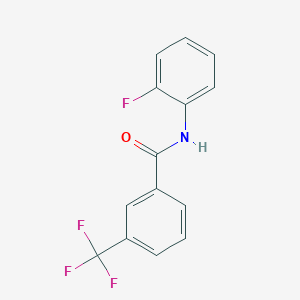

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)
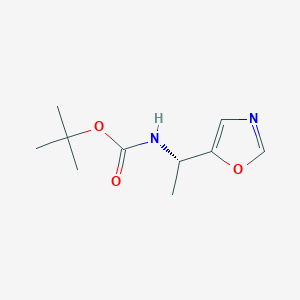


![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)](/img/structure/B190285.png)
